molecular formula C23H18N2O2 B338530 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE

1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE

Cat. No.: B338530
M. Wt: 354.4 g/mol
InChI Key: PSKKCYGWADUVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Etherification: The quinoxaline core is then reacted with 4-hydroxybenzaldehyde to form the phenoxy derivative.

    Ketone Formation: The final step involves the reaction of the phenoxy derivative with 4-methylbenzoyl chloride in the presence of a base such as pyridine to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding quinoxaline N-oxide.

    Reduction: Reduced quinoxaline derivative.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: Acts as a catalyst or intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(4-Methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethane: Similar structure but with an alkane instead of a ketone.

Uniqueness

1-(4-METHYLPHENYL)-2-[4-(2-QUINOXALINYL)PHENOXY]-1-ETHANONE is unique due to its specific combination of a quinoxaline core and a phenoxyethanone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(4-quinoxalin-2-ylphenoxy)ethanone

InChI

InChI=1S/C23H18N2O2/c1-16-6-8-18(9-7-16)23(26)15-27-19-12-10-17(11-13-19)22-14-24-20-4-2-3-5-21(20)25-22/h2-14H,15H2,1H3

InChI Key

PSKKCYGWADUVJD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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